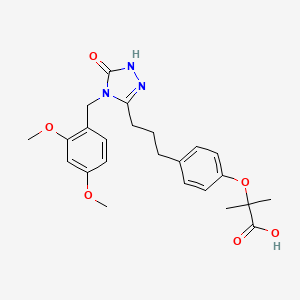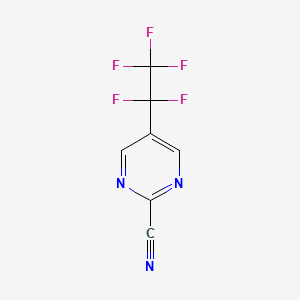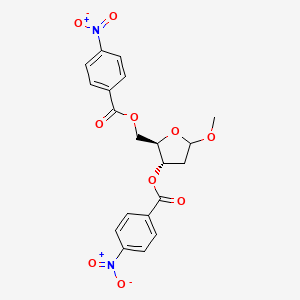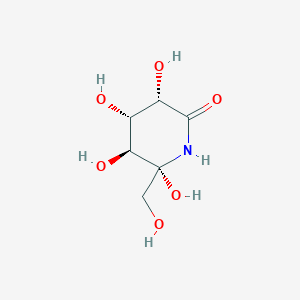
Pyrrolidine-3-carboxylic acid trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3-carboxylic acid trifluoroacetate is a chemical compound with the molecular formula C5H9NO2.C2HF3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboxylic acid trifluoroacetate typically involves the reaction of pyrrolidine-3-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .
Scientific Research Applications
Pyrrolidine-3-carboxylic acid trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of pyrrolidine-3-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The trifluoroacetate group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Another derivative of pyrrolidine with similar structural features but different reactivity and applications.
Proline: A naturally occurring amino acid with a pyrrolidine ring, widely used in peptide synthesis and as a chiral catalyst.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: Pyrrolidine-3-carboxylic acid trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
CAS No. |
1216735-73-7 |
|---|---|
Molecular Formula |
C7H10F3NO4 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
InChI Key |
XMIQMMOCQFIYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)




![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)


